Cas no 2469393-48-2 (4-Bromo-2,6-dichloro-3-methoxyaniline)

4-Bromo-2,6-dichloro-3-methoxyaniline is a halogenated aniline derivative with a methoxy substituent, offering versatile reactivity for synthetic applications. Its distinct substitution pattern—bromo, dichloro, and methoxy groups—enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing halogens and electron-donating methoxy group create a balanced electronic profile, facilitating selective functionalization. This compound is particularly valuable for constructing complex heterocycles or as a precursor in cross-coupling reactions. High purity and stability under standard conditions ensure reliable performance in demanding synthetic workflows. Its structural features make it a useful building block for researchers developing bioactive molecules or specialty chemicals.
4-Bromo-2,6-dichloro-3-methoxyaniline structure
2469393-48-2 structure
Product Name:4-Bromo-2,6-dichloro-3-methoxyaniline
CAS No:2469393-48-2
MF:C7H6BrCl2NO
MW:270.938639163971
CID:5559374
PubChem ID:135638487
Update Time:2025-10-21

4-Bromo-2,6-dichloro-3-methoxyaniline Chemical and Physical Properties

Names and Identifiers

    • 2469393-48-2
    • STL554080
    • EN300-37383064
    • AKOS037503592
    • 4-bromo-2,6-dichloro-3-methoxyaniline
    • 4-Bromo-2,6-dichloro-3-methoxyaniline
    • Inchi: 1S/C7H6BrCl2NO/c1-12-7-3(8)2-4(9)6(11)5(7)10/h2H,11H2,1H3
    • InChI Key: VSVPJCJJJRHQDB-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C(=C1OC)Cl)N)Cl

Computed Properties

  • Exact Mass: 268.90098g/mol
  • Monoisotopic Mass: 268.90098g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 35.2Ų

4-Bromo-2,6-dichloro-3-methoxyaniline Pricemore >>

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Additional information on 4-Bromo-2,6-dichloro-3-methoxyaniline

Research Brief on 4-Bromo-2,6-dichloro-3-methoxyaniline (CAS: 2469393-48-2) in Chemical and Biomedical Applications

The compound 4-Bromo-2,6-dichloro-3-methoxyaniline (CAS: 2469393-48-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic amine derivative, characterized by its unique halogenated and methoxylated structure, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's structural features make it a valuable scaffold for modulating protein-ligand interactions, thereby opening new avenues for therapeutic innovation.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of 4-Bromo-2,6-dichloro-3-methoxyaniline as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against BTK, a key target in autoimmune diseases and B-cell malignancies. The researchers employed a combination of computational docking and in vitro assays to validate the binding affinity and selectivity of these derivatives, providing a robust foundation for further preclinical development.

Another notable application of 4-Bromo-2,6-dichloro-3-methoxyaniline was reported in a recent ACS Infectious Diseases article, where it was utilized to develop a new class of broad-spectrum antimicrobial agents. The study revealed that halogenated aniline derivatives, including this compound, displayed significant activity against drug-resistant bacterial strains such as MRSA and Pseudomonas aeruginosa. The mechanism of action was attributed to the disruption of bacterial cell membrane integrity, as confirmed through electron microscopy and fluorescence assays. These findings underscore the compound's potential in addressing the global challenge of antimicrobial resistance.

From a synthetic chemistry perspective, advancements in the scalable production of 4-Bromo-2,6-dichloro-3-methoxyaniline have been achieved through innovative catalytic methods. A 2024 Organic Process Research & Development publication detailed a palladium-catalyzed cross-coupling approach that significantly improved the yield and purity of the compound. This methodological breakthrough not only enhances its accessibility for industrial applications but also reduces environmental impact by minimizing hazardous waste generation.

In conclusion, 4-Bromo-2,6-dichloro-3-methoxyaniline (CAS: 2469393-48-2) represents a promising chemical entity with multifaceted applications in drug discovery and development. Its utility as a building block for kinase inhibitors and antimicrobial agents, coupled with advancements in synthetic methodologies, positions it as a valuable asset in the pharmaceutical industry. Future research should focus on expanding its therapeutic repertoire and optimizing its pharmacokinetic properties to fully realize its clinical potential.

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